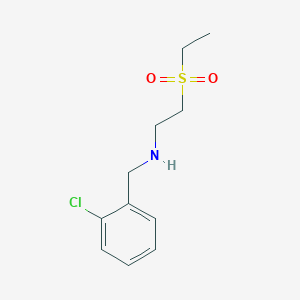
n-(2-Chlorobenzyl)-2-(ethylsulfonyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(2-Chlorobenzyl)-2-(ethylsulfonyl)ethan-1-amine: is an organic compound characterized by the presence of a chlorobenzyl group, an ethylsulfonyl group, and an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Chlorobenzyl)-2-(ethylsulfonyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzyl chloride and ethylsulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 2-chlorobenzyl chloride is reacted with ethylsulfonyl chloride in an appropriate solvent like dichloromethane or toluene under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorobenzyl group, potentially converting it to a benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted ethanamines.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: n-(2-Chlorobenzyl)-2-(ethylsulfonyl)ethan-1-amine serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of n-(2-Chlorobenzyl)-2-(ethylsulfonyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The chlorobenzyl group may facilitate binding to hydrophobic pockets, while the ethylsulfonyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
- n-(2-Chlorobenzyl)-2-(methylsulfonyl)ethan-1-amine
- n-(2-Chlorobenzyl)-2-(propylsulfonyl)ethan-1-amine
- n-(2-Chlorobenzyl)-2-(butylsulfonyl)ethan-1-amine
Comparison:
- Structural Differences: The primary difference lies in the length of the alkyl chain attached to the sulfonyl group.
- Chemical Properties: These structural variations can influence the compound’s reactivity, solubility, and interaction with molecular targets.
- Applications: While all these compounds may share similar applications, the specific properties of n-(2-Chlorobenzyl)-2-(ethylsulfonyl)ethan-1-amine make it particularly suitable for certain reactions or interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H16ClNO2S |
|---|---|
Molecular Weight |
261.77 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-ethylsulfonylethanamine |
InChI |
InChI=1S/C11H16ClNO2S/c1-2-16(14,15)8-7-13-9-10-5-3-4-6-11(10)12/h3-6,13H,2,7-9H2,1H3 |
InChI Key |
WMUOLTAIQDMEFG-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CCNCC1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















